molecular formula C10H14BrN3O2S B6985844 Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate

Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate

Cat. No.: B6985844
M. Wt: 320.21 g/mol
InChI Key: ODAVWPMNPFPLSZ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a methyl ester group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This interaction can inhibit enzyme function or block receptor signaling pathways, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

Methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate is unique due to its combination of a thiazole ring with a piperazine ring and a methyl ester group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-[(4-bromo-1,2-thiazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2S/c1-16-10(15)14-4-2-13(3-5-14)7-9-8(11)6-12-17-9/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAVWPMNPFPLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CC2=C(C=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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